

Introduction to Lysosomal Staining with Acridine Orange

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Compound Focus: Acridine red

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Lysosomes are acidic organelles (pH 4–5) containing over 60 hydrolases, essential for degradation and recently recognized as key regulators in cell death, inflammation, and metabolism [1]. Lysosomal membrane permeabilization (LMP) results in the leakage of hydrolytic enzymes into the cytosol, which can initiate apoptosis or necrosis and is implicated in diseases like Parkinson's disease, fibrotic lung disease, and cancer [1] [2]. Consequently, measuring lysosomal stability is vital for both clinical and basic research.

Acridine orange (AO) is a cell-permeable, lysosomotropic weak base ($pK_a \approx 9.65$) that enables real-time, functional assessment of lysosomal membrane integrity [1] [3]. Its utility lies in its metachromatic properties: in the acidic environment of intact lysosomes, AO accumulates and forms aggregates that emit **red fluorescence** (~650 nm). When the lysosomal membrane is compromised and the proton gradient is lost, AO leaks into the cytosol. At this lower concentration, it exists in a monomeric form that emits **green fluorescence** (~525 nm) [1] [4]. This quantifiable spectral shift from red to green fluorescence provides a direct, vital measure of LMP.

Principles and Mechanisms of Acridine Orange Staining

Chemical and Optical Properties

Acridine orange ($C_{17}H_{19}N_3$) is a cationic dye that differentially stains cellular components based on the physicochemical properties of its environment [3]. The following table summarizes its key staining characteristics:

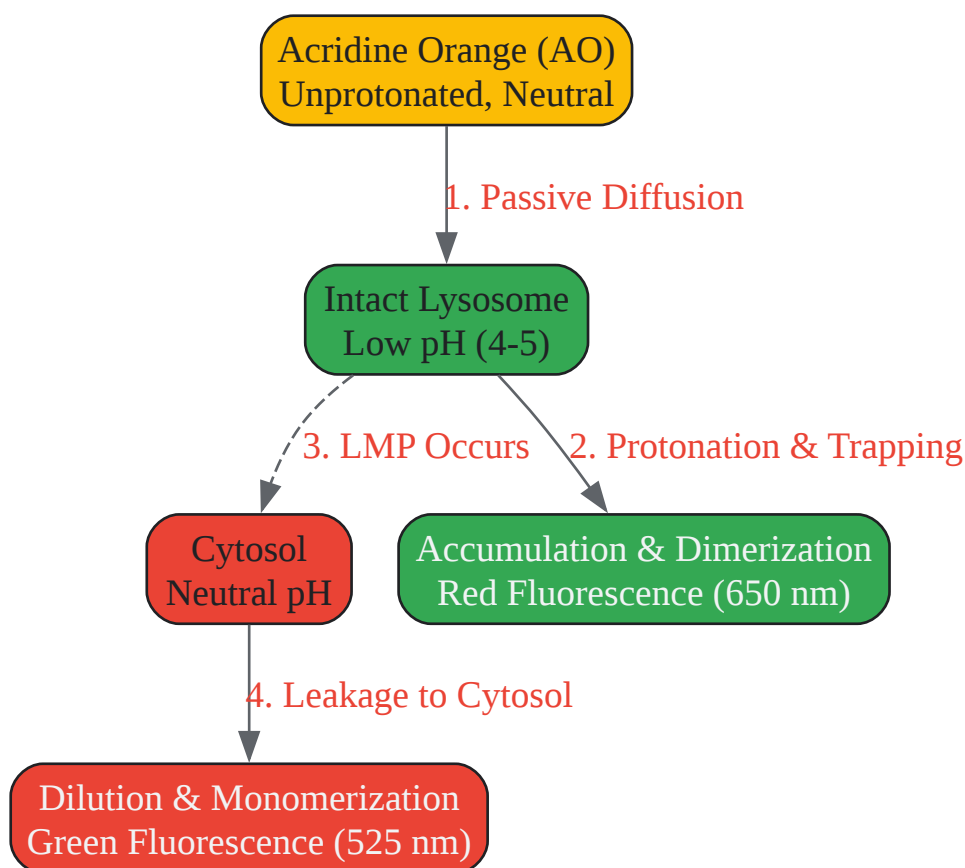
Table 1: Optical Properties and Staining Characteristics of Acridine Orange

Cellular Target / State	Binding Mode	Excitation (nm)	Emission (nm)	Fluorescence Color
Intact Lysosomes	Proton trapping & dimerization	~460-502 nm	~650 nm	Red
Cytosol / Nucleus (Monomer)	Passive diffusion, low concentration	~502 nm	~525 nm	Green
Double-stranded DNA	Intercalation	~502 nm	~525 nm	Green
Single-stranded RNA	Electrostatic interactions	~460 nm	~650 nm	Red

In live cells, the staining of nucleic acids is minimal due to chromatin inaccessibility, allowing the lysosomal signal to dominate [1].

Mechanism of Lysosomal Membrane Permeabilization Detection

The fundamental principle of the LMP assay is the spatial relocation of AO within the cell, driven by the integrity of the lysosomal membrane and its proton gradient [1]. The process can be broken down into three key stages, illustrated in the diagram below:



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- **Passive Diffusion:** The unprotonated, neutral form of AO passively diffuses across both the plasma and lysosomal membranes [1].
- **Protonation and Trapping:** Inside the acidic lysosome, AO becomes protonated and is effectively trapped, accumulating to high concentrations. This leads to the formation of dimers and aggregates, which emit a characteristic **red fluorescence** [1] [4].
- **LMP and Signal Shift:** Upon lysosomal membrane permeabilization (induced by drugs, oxidative stress, etc.), the proton gradient collapses. AO leaks back into the cytosol, where it dilutes and reverts to its monomeric form, resulting in a diffuse **green fluorescence** and a concomitant loss of red punctate staining [1].

This mechanism allows researchers to monitor LMP in real time by tracking the increase in green fluorescence and/or the decrease in red fluorescence.

Experimental Protocols

This section provides detailed methodologies for conducting AO-based lysosomal stability assays using two common platforms: high-throughput microplate readers and high-resolution confocal microscopy.

High-Throughput Microplate Reader Protocol

This protocol is optimized for real-time, kinetic analysis of LMP across many samples, making it ideal for drug screening and dose-response studies [1].

Materials & Reagents

- **Cells:** Adherent cell lines (e.g., melanoma, MCF-7, fibroblasts) or primary cells (e.g., macrophages).
- **Dye:** Acridine Orange (e.g., Sigma-Aldrich, A1301).
- **Inducers (Positive Controls):**
 - **LLOMe (Leu-Leu methyl ester):** Fast-acting inducer (minutes).
 - **Glucose Oxidase (GO):** Generates H₂O₂ for slower, oxidative stress-induced LMP (hours).
- **Equipment:** Fluorescence microplate reader capable of temperature and CO₂ control, with filters for green (Ex ~469/35 nm, Em ~525/39 nm) and red (Ex ~531/40 nm, Em ~647/57 nm) fluorescence [1] [5].

Procedure

- **Cell Seeding:** Seed cells in a black-walled, clear-bottom 96-well plate. For patient-derived samples (e.g., alveolar macrophages), 20,000-50,000 cells per well may be sufficient [1].
- **Staining:**
 - Prepare a working solution of 5-10 μM AO in pre-warmed, unsupplemented culture medium [1] [5].
 - Replace the culture medium in each well with the AO working solution.
 - Incubate for 15-20 minutes at 37°C in the dark.
- **Washing:** Gently wash the cells twice with warm PBS or culture medium to remove extracellular dye [6].
- **Reading and Induction:**
 - Add fresh, pre-warmed medium to the wells.
 - Place the plate in the pre-equilibrated (37°C, 5% CO₂) microplate reader.
 - Establish a baseline by reading fluorescence for 10-15 minutes.
 - **Pause the reading and briefly remove the plate.** Add LMP inducers or test compounds directly to the wells. Include control wells with vehicle only.
 - Return the plate to the reader and continue measuring fluorescence at regular intervals (e.g., every 1-5 minutes) for the duration of the experiment (e.g., 1-2 hours) [1].

Data Analysis Normalize both green and red fluorescence intensities to the initial baseline reading (e.g., at time zero). LMP is indicated by a progressive increase in the green/red fluorescence ratio over time [1].

Confocal Microscopy Protocol for Live-Cell Imaging

This protocol provides spatial resolution for visualizing LMP at the single-cell level [6].

Materials & Reagents

- **Cells:** Grown in imaging-compatible chambers (e.g., Lab-Tek 8-well chambers).
- **Dye:** Acridine Orange.
- **Equipment:** Confocal microscope with live-cell incubation chamber (37°C, 5% CO₂), a 40x or higher objective, and appropriate laser/filter sets (e.g., 489 nm excitation; 495-555 nm BP for green; 650 nm LP for red) [6].

Procedure

- **Cell Preparation:** Culture cells overnight in chambers to achieve 50-75% confluency. Avoid 100% confluency [6].
- **Staining:** Add AO directly to the growth medium to a final concentration of 2 µg/ml (~7.5 µM). Incubate for 20 minutes at 37°C [6].
- **Washing:** Wash cells twice with PBS containing 3% serum to reduce background [6].
- **Image Acquisition:**
 - Add a small volume of PBS with serum to cover cells.
 - Immediately begin imaging. Cells are best analyzed within 60 minutes of washing [6].
 - To minimize AO phototoxicity, use minimal laser intensity and fast acquisition settings. For robust cell lines (e.g., U2OS, MCF-7), acquire 1 frame every 0.5-2 seconds for up to 200 frames. For sensitive cells (e.g., MEFs), use slower acquisition (e.g., 1 frame every 12 seconds) [6].
 - Record both green and red channels simultaneously.

Data Analysis Use microscope software to define regions of interest (ROIs) encompassing the entire cell population. Quantify the mean fluorescence intensity in both the green and red channels for each frame over time. Normalize the values to the initial time point. LMP is visualized as a loss of red punctate structures and a rise in diffuse green cytosolic fluorescence [6].

Critical Experimental Considerations & Troubleshooting

Successful implementation of AO staining requires careful attention to several factors to avoid artifacts and ensure reliable data.

Table 2: Key Experimental Considerations and Troubleshooting Guide

Factor	Potential Issue	Recommendations & Solutions
Cell Health & Confluency	High confluency or poor health increases baseline LMP, causing high green background.	Maintain cells at 50-75% confluency. Use healthy, low-passage cells. Standardize growth conditions [6].
AO Concentration & Optimization	Cytotoxicity; non-specific staining; overly bright or dim signal.	Titrate for each cell line (common range: 2-10 μ M). High concentrations can be toxic [5].
Phototoxicity & Photobleaching	Light-induced LMP; signal fading over time.	Minimize light exposure during staining and imaging. Use short exposure times, low light intensity, and neutral density filters [1] [6].
Lysosomal Physiology	Treatments that alter lysosomal pH, volume, or number affect AO accumulation.	Include controls to assess lysosomal characteristics. Interpret normalized data with caution if initial fluorescence is altered [1].
RNA Staining	Cytoplasmic red fluorescence not from lysosomes, leading to false negatives.	In live cells, RNA binding is weak and diffuse. The intense red punctate pattern is characteristic of lysosomes [1].
Transfection	Lipid-based transfection reagents can destabilize lysosomes.	Allow sufficient recovery time post-transfection before assay, or use alternative delivery methods [6].

Applications in Drug Discovery and Development

The AO lysosomal stability assay has broad applicability in preclinical research, leveraging its quantitative and kinetic nature.

- **Screening for LMP-Inducing Drugs:** Identify novel chemotherapeutic agents or drug combinations that trigger lysosome-dependent cell death. For example, the antibiotic azithromycin and the antihistamine loratadine have been shown to enhance cytotoxicity of other drugs via LMP [1].
- **Mechanism of Action (MoA) Studies:** Elucidate the cellular pathways involved in drug-induced cell death. The assay can distinguish between direct lysosomal membrane rupture (e.g., by LLOMe) and indirect damage via oxidative stress (e.g., by glucose oxidase/H₂O₂) [1].
- **Toxicity and Safety Profiling:** Assess the lysosomotropic potential of drug candidates, as some drugs (e.g., certain antidepressants and antibiotics) can cause LMP-mediated hepatotoxicity as a side effect [1].
- **Phenotypic Screening and Live Cell Painting:** AO serves as a simple, cost-effective dye for high-content analysis (HCA), staining nuclei, nucleoli, and acidic organelles in a single live-cell assay, enabling morphological profiling and detection of sublethal phenotypes [5].

Summary

Acridine orange staining is a robust, versatile, and functionally informative method for assessing lysosomal membrane integrity in live cells. The protocols outlined here, from high-throughput screening to detailed microscopic analysis, provide researchers with powerful tools to investigate lysosomal biology in health and disease. By following the critical considerations for experimental design and execution, this technique can yield highly reproducible data to advance drug discovery and mechanistic studies.

References

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